molecular formula C12H8FNO4 B6387896 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid CAS No. 1261962-95-1

5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid

Cat. No.: B6387896
CAS No.: 1261962-95-1
M. Wt: 249.19 g/mol
InChI Key: KVXWJMCGORAGSG-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid is an organic compound that features both fluorine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method starts with the preparation of 5-fluoro-2-hydroxyacetophenone, which can be synthesized through the fluorination of 2-hydroxyacetophenone. This intermediate is then subjected to various reactions, including nitration, reduction, and cyclization, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(5-Fluoro-2-oxophenyl)-2-oxonicotinic acid.

    Reduction: Formation of 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxy-1,2-dihydronicotinic acid.

    Substitution: Formation of 5-(5-Amino-2-hydroxyphenyl)-2-hydroxynicotinic acid.

Scientific Research Applications

5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-hydroxyacetophenone: A precursor in the synthesis of 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid.

    2-Hydroxy-5-fluorobenzoic acid: Shares similar functional groups but differs in the position of the hydroxyl and fluorine groups.

    5-Fluoro-2-hydroxybenzaldehyde: Another related compound with similar reactivity.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and fluorine atom make it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

5-(5-fluoro-2-hydroxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4/c13-7-1-2-10(15)8(4-7)6-3-9(12(17)18)11(16)14-5-6/h1-5,15H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXWJMCGORAGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CNC(=O)C(=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687259
Record name 5-(5-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-95-1
Record name 5-(5-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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